4-(pyrrolidin-1-yl)-2,3-dihydro-1H-isoindole
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Overview
Description
4-(Pyrrolidin-1-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a pyrrolidine ring fused to an isoindole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyrrolidin-1-yl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isoindoline derivatives with pyrrolidine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrrolidin-1-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-(Pyrrolidin-1-yl)-2,3-dihydro-1H-isoindole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-yl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.
Isoindoline: A bicyclic compound that forms the core structure of many bioactive molecules.
Pyrrolidin-2-one: A lactam derivative with diverse biological activities.
Uniqueness: 4-(Pyrrolidin-1-yl)-2,3-dihydro-1H-isoindole is unique due to its fused ring structure, which combines the properties of both pyrrolidine and isoindoline. This fusion enhances its stability, reactivity, and potential for biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H16N2 |
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Molecular Weight |
188.27 g/mol |
IUPAC Name |
4-pyrrolidin-1-yl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C12H16N2/c1-2-7-14(6-1)12-5-3-4-10-8-13-9-11(10)12/h3-5,13H,1-2,6-9H2 |
InChI Key |
VTQDNSLYRMIAEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC3=C2CNC3 |
Origin of Product |
United States |
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